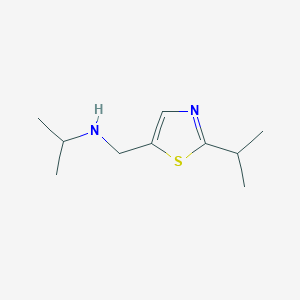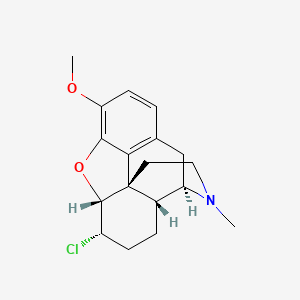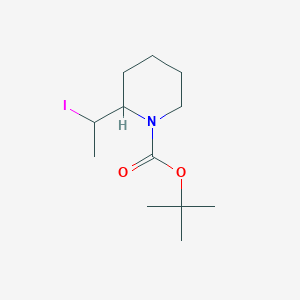
4-(2,4-Dichloro-benzenesulfonyl)-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichloro-benzenesulfonyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2,4-dichlorobenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-benzenesulfonyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,4-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichloro-benzenesulfonyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced forms of the sulfonyl group.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
4-(2,4-Dichloro-benzenesulfonyl)-piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichloro-benzenesulfonyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzenesulfonyl chloride
- 4-(2,4-Dichloro-benzenesulfonyl)-morpholine
- 4-(2,4-Dichloro-benzenesulfonyl)-pyrrolidine
Uniqueness
4-(2,4-Dichloro-benzenesulfonyl)-piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structure imparts distinct chemical properties and biological activities, making it valuable for specific applications in medicinal and industrial chemistry.
Propiedades
Fórmula molecular |
C11H14Cl3NO2S |
|---|---|
Peso molecular |
330.7 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)sulfonylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO2S.ClH/c12-8-1-2-11(10(13)7-8)17(15,16)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |
Clave InChI |
VODPMVURXZBJAP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)


